molecular formula C11H14ClNO2 B13910850 Methyl 5-aminoindane-2-carboxylate;hydrochloride

Methyl 5-aminoindane-2-carboxylate;hydrochloride

Cat. No.: B13910850
M. Wt: 227.69 g/mol
InChI Key: GELDUIIECPNHTL-UHFFFAOYSA-N
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Description

Methyl 5-aminoindane-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of indane, a bicyclic hydrocarbon, and is characterized by the presence of an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-aminoindane-2-carboxylate;hydrochloride typically involves the reaction of indane derivatives with appropriate reagents to introduce the amino and carboxylate ester groups. One common method involves the use of methyl 5-nitroindane-2-carboxylate as a starting material, which is then reduced to the corresponding amine using hydrogenation or other reducing agents. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminoindane-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 5-aminoindane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-aminoindane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The carboxylate ester group can undergo hydrolysis to release the active amine, which can then interact with cellular components. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may affect neurotransmitter systems and other signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-nitroindane-2-carboxylate: A precursor in the synthesis of Methyl 5-aminoindane-2-carboxylate;hydrochloride.

    5,6-Methylenedioxy-2-aminoindane (MDAI): A related compound with psychoactive properties.

    5-Iodo-2-aminoindane (5-IAI): Another aminoindane derivative with potential therapeutic applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylate ester group makes it a versatile intermediate for further chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9;/h2-3,6,9H,4-5,12H2,1H3;1H

InChI Key

GELDUIIECPNHTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C1)C=C(C=C2)N.Cl

Origin of Product

United States

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